(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
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Description
(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H16ClN7O2 and its molecular weight is 373.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the triazole nucleus are known to bind to a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Nevertheless, triazole compounds, which are part of this compound’s structure, are capable of forming hydrogen bonds due to their nitrogen atoms, enabling them to interact with various biological targets . This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
It’s worth noting that triazole derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The presence of the triazole ring and other functional groups in the compound could influence its pharmacokinetic properties, potentially affecting its bioavailability .
Result of Action
Given the broad range of biological activities associated with triazole compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
3-chloro-5-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O2/c1-10-20-21-14-13(18-2-3-24(10)14)22-4-6-23(7-5-22)16(26)11-8-12(17)15(25)19-9-11/h2-3,8-9H,4-7H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXYUYWBWMBCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CNC(=O)C(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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